molecular formula C13H15N3 B039747 4-Piperazin-1-yl-quinoline CAS No. 118306-89-1

4-Piperazin-1-yl-quinoline

Cat. No. B039747
Key on ui cas rn: 118306-89-1
M. Wt: 213.28 g/mol
InChI Key: CGSWRHKBLLDUHO-UHFFFAOYSA-N
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Patent
US08680114B2

Procedure details

To a solution of 4-chloroquinoline (2.0 g, 12.2 mmol) in toluene (100 mL) was added piperazine (7.98 g, 92.7 mmol). The reaction mixture was heated to reflux and stirred for 96 hours, after which it was cooled to room temperature and then further cooled to 0° C. The resulting mixture was filtered to remove the hydrochloride salts that had precipitated. After washing the salts with toluene, the combined filtrate was washed with 10% aqueous acetic acid (2×25 mL). The combined aqueous extracts were washed with diethyl ether (25 mL) and then basified to pH 8-10 by adding 1M NaOH. The resulting aqueous mixture was extracted with dichloromethane (3×25 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation. The crude residue, 4-Piperazinylquinoline, was obtained as a yellow solid (2.54 g, 97%) and used without further purification. 1H NMR was consistent with that reported in the literature (Abel, M. D., et al., Journal of Heterocyclic Chemistry (1996), 33(2), 415-420).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>C1(C)C=CC=CC=1>[N:12]1([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[CH:4][CH:3]=2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=NC2=CC=CC=C12
Name
Quantity
7.98 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 96 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the hydrochloride salts that
CUSTOM
Type
CUSTOM
Details
had precipitated
WASH
Type
WASH
Details
After washing the salts with toluene
WASH
Type
WASH
Details
the combined filtrate was washed with 10% aqueous acetic acid (2×25 mL)
WASH
Type
WASH
Details
The combined aqueous extracts were washed with diethyl ether (25 mL)
ADDITION
Type
ADDITION
Details
by adding 1M NaOH
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous mixture was extracted with dichloromethane (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
N1(CCNCC1)C1=CC=NC2=CC=CC=C12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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